(Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine
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Overview
Description
(Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine is an organic compound with the molecular formula C13H21NS. This compound features a cyclohexylmethyl group attached to a 2-(thiophen-2-yl)ethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine typically involves the reaction of cyclohexylmethyl bromide with 2-(thiophen-2-yl)ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
Scientific Research Applications
(Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(Cyclohexylmethyl)[2-(furan-2-yl)ethyl]amine: Similar structure but with a furan ring instead of a thiophene ring.
(Cyclohexylmethyl)[2-(pyridin-2-yl)ethyl]amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21NS |
---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C13H21NS/c1-2-5-12(6-3-1)11-14-9-8-13-7-4-10-15-13/h4,7,10,12,14H,1-3,5-6,8-9,11H2 |
InChI Key |
RZTJWWCDVQQPLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCCC2=CC=CS2 |
Origin of Product |
United States |
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